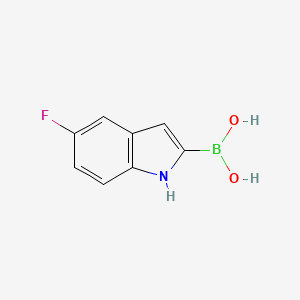

(5-fluoro-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

(5-Fluoro-1H-indol-2-yl)boronic acid: is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group attached to the indole ring at the 2-position and a fluorine atom at the 5-position. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1H-indol-2-yl)boronic acid typically involves the borylation of 5-fluoroindole. One common method is the transition-metal-catalyzed borylation using a palladium or nickel catalyst. The reaction conditions often include the use of bis(pinacolato)diboron as the boron source and a base such as potassium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: (5-Fluoro-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted indole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of (5-fluoro-1H-indol-2-yl)boronic acid is in the development of pharmaceuticals, especially targeted cancer therapies. This compound serves as a crucial intermediate in synthesizing various biologically active molecules, including enzyme inhibitors. For instance, it has been utilized to create indole inhibitors of MMP-13, which are relevant for treating arthritic diseases . The compound's ability to inhibit specific enzymes makes it valuable in designing drugs that target cancer cells selectively.

Organic Synthesis

This compound is extensively used in organic synthesis, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the construction of complex molecular architectures. The compound's role as a reagent in these reactions streamlines the synthesis of new compounds and enhances the efficiency of organic synthesis processes.

Bioconjugation and Drug Delivery

In bioconjugation processes, this compound enables researchers to attach biomolecules to surfaces or other compounds. This application is critical for improving drug delivery systems and enhancing therapeutic efficacy . By facilitating the conjugation of drugs to targeting moieties or carriers, this compound plays a significant role in developing advanced therapeutic strategies.

Material Science

The compound is also applied in material science, particularly in creating advanced materials such as polymers and nanomaterials. These materials can be utilized in electronics and coatings, offering improved performance and durability . The unique electronic properties imparted by the fluorine atom and boronic acid group contribute to the development of materials with tailored functionalities.

Fluorescent Probes and Biological Imaging

This compound serves as a building block for fluorescent probes used in biological imaging and diagnostics. These probes are essential for visualizing cellular processes in real-time, aiding researchers in studying biological phenomena at the molecular level . The compound's fluorescent properties make it suitable for developing sensors that detect biomolecules, thereby advancing research in biochemistry and molecular biology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Targeted Cancer Therapy

A study demonstrated that derivatives of this compound could effectively inhibit specific cancer cell lines by targeting crucial metabolic pathways involved in tumor growth. The research emphasized the compound's potential as a lead structure for developing novel anticancer agents.

Case Study 2: Synthesis of Biologically Active Molecules

Research involving this compound focused on synthesizing new indole derivatives that exhibit promising biological activity against various targets, including kinases involved in cancer progression. The findings underscored the importance of this compound as a versatile tool in drug discovery.

Mécanisme D'action

The mechanism of action of (5-fluoro-1H-indol-2-yl)boronic acid primarily involves its role as a boronic acid in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The fluorine atom on the indole ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

1-boc-5-fluoroindole-2-boronic acid: This compound has a similar structure but includes a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom of the indole ring.

5-fluoroindole-2-boronic acid: This compound lacks the BOC protecting group and is more similar in structure to (5-fluoro-1H-indol-2-yl)boronic acid.

Uniqueness: this compound is unique due to the presence of both the boronic acid group and the fluorine atom on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .

Activité Biologique

(5-Fluoro-1H-indol-2-yl)boronic acid, with the CAS number 1202709-15-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antiviral activities, as well as its applications in drug development and bioconjugation.

- Molecular Formula : CHBFN

- Molecular Weight : 178.96 g/mol

- Structure : The compound features a boronic acid functional group which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It acts as a proteasome inhibitor, which is crucial for cancer cell growth regulation. For instance, studies have shown that this compound can inhibit the growth of multiple myeloma cells by inducing cell cycle arrest at the G2/M phase .

Case Study: Proteasome Inhibition

A study demonstrated that derivatives of boronic acids, including this compound, have an IC value in the low nanomolar range against cancer cell lines. For example:

| Compound | IC (nM) | Target |

|---|---|---|

| This compound | 4.60 | Proteasome Inhibition |

| Bortezomib | 7.05 | Proteasome Inhibition |

This indicates that this compound may serve as a lead compound for further development in cancer therapies .

Antibacterial Activity

The compound has also shown promising antibacterial activity. Boronic acids are known to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the reversible binding of the boronic acid to serine residues in the active site of these enzymes.

Efficacy Against Resistant Strains

Recent studies have reported that derivatives of boronic acids can effectively inhibit resistant bacterial strains with Ki values in the low micromolar range:

| Compound | Ki (µM) | Bacterial Target |

|---|---|---|

| This compound derivative | 0.004 | Class C β-lactamases |

| Another derivative | 0.008 | Class C β-lactamases |

These findings suggest that this compound could be a valuable tool in combating antibiotic resistance .

Antiviral Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated antiviral effects, particularly against HIV. It acts as a competitive inhibitor of HIV protease, showing a binding affinity significantly greater than standard treatments like darunavir.

The compound's antiviral activity is attributed to its ability to bind to the HIV protease enzyme, preventing viral replication:

| Compound | Ki (pM) | Virus Target |

|---|---|---|

| This compound derivative | 10 | HIV Protease |

| Darunavir | 1000 | HIV Protease |

This competitive inhibition highlights its potential as a therapeutic agent against HIV .

Applications in Drug Development

This compound serves as an important intermediate in pharmaceutical development. Its ability to inhibit specific enzymes makes it a candidate for targeted cancer therapies and other medicinal applications.

Bioconjugation and Material Science

The compound is also utilized in bioconjugation processes, enhancing drug delivery systems by allowing biomolecules to be attached to surfaces or other compounds. Furthermore, it finds applications in material science for developing advanced materials such as polymers and nanomaterials .

Propriétés

IUPAC Name |

(5-fluoro-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURMOEZNGAUTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696194 | |

| Record name | (5-Fluoro-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202709-15-6 | |

| Record name | (5-Fluoro-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.